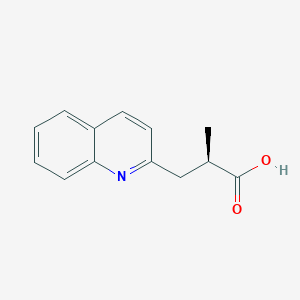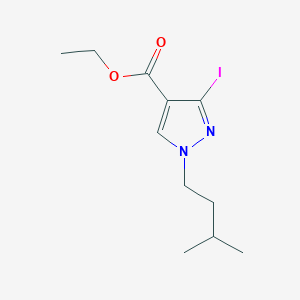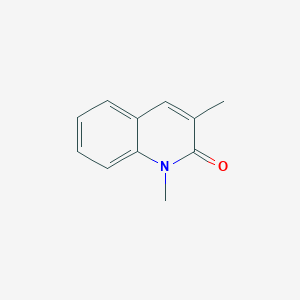
(2R)-2-Methyl-3-quinolin-2-ylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Methyl-3-quinolin-2-ylpropanoic acid, also known as MQPA, is a compound that has been extensively studied for its potential applications in scientific research. MQPA is an analog of the amino acid glutamic acid and has been shown to have a variety of biochemical and physiological effects. In
Mechanism Of Action
(2R)-2-Methyl-3-quinolin-2-ylpropanoic acid acts as a competitive inhibitor of ACE and carboxypeptidase A by binding to the active site of the enzyme. The binding of (2R)-2-Methyl-3-quinolin-2-ylpropanoic acid to the active site of the enzyme prevents the substrate from binding, thereby inhibiting the enzymatic activity.
Biochemical and Physiological Effects:
(2R)-2-Methyl-3-quinolin-2-ylpropanoic acid has been shown to have a variety of biochemical and physiological effects. Inhibition of ACE by (2R)-2-Methyl-3-quinolin-2-ylpropanoic acid results in a decrease in the production of angiotensin II, a potent vasoconstrictor, leading to vasodilation and a decrease in blood pressure. Inhibition of carboxypeptidase A by (2R)-2-Methyl-3-quinolin-2-ylpropanoic acid results in an increase in the levels of circulating peptides, which can have potential applications in cancer therapy.
Advantages And Limitations For Lab Experiments
One of the advantages of using (2R)-2-Methyl-3-quinolin-2-ylpropanoic acid in lab experiments is its potent inhibitory activity against enzymes such as ACE and carboxypeptidase A. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using (2R)-2-Methyl-3-quinolin-2-ylpropanoic acid is its potential toxicity, which must be taken into consideration when designing experiments.
Future Directions
There are several future directions for research on (2R)-2-Methyl-3-quinolin-2-ylpropanoic acid. One potential area of research is the development of (2R)-2-Methyl-3-quinolin-2-ylpropanoic acid analogs with improved potency and selectivity for specific enzymes. Another potential area of research is the investigation of the effects of (2R)-2-Methyl-3-quinolin-2-ylpropanoic acid on other biological processes, such as inflammation and oxidative stress. Additionally, the potential applications of (2R)-2-Methyl-3-quinolin-2-ylpropanoic acid in drug discovery and cancer therapy warrant further investigation.
Synthesis Methods
(2R)-2-Methyl-3-quinolin-2-ylpropanoic acid can be synthesized through a multi-step process starting with the reaction of 2-methylquinoline with ethyl bromoacetate to form a quinoline ester. The ester is then hydrolyzed to form the corresponding carboxylic acid, which is then reduced to the alcohol using sodium borohydride. The alcohol is then oxidized to the aldehyde using pyridinium chlorochromate, and finally, the aldehyde is reacted with L-alanine to form (2R)-2-Methyl-3-quinolin-2-ylpropanoic acid.
Scientific Research Applications
(2R)-2-Methyl-3-quinolin-2-ylpropanoic acid has been studied for its potential applications in a variety of scientific research areas, including cancer research, enzyme inhibition, and drug discovery. (2R)-2-Methyl-3-quinolin-2-ylpropanoic acid has been shown to be a potent inhibitor of several enzymes, including angiotensin-converting enzyme (ACE) and carboxypeptidase A. Inhibition of ACE has potential applications in the treatment of hypertension, while inhibition of carboxypeptidase A has potential applications in cancer therapy.
properties
IUPAC Name |
(2R)-2-methyl-3-quinolin-2-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9(13(15)16)8-11-7-6-10-4-2-3-5-12(10)14-11/h2-7,9H,8H2,1H3,(H,15,16)/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXNANVZVYGLDK-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC2=CC=CC=C2C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=NC2=CC=CC=C2C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-Methyl-3-quinolin-2-ylpropanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[(3,3-dimethyl-5-oxopyrrolidin-2-yl)methyl]propanamide](/img/structure/B2912842.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2912844.png)
![(E)-4-(Dimethylamino)-N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropyl]but-2-enamide](/img/structure/B2912846.png)




![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide](/img/structure/B2912855.png)
![8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1-[2-(piperidin-1-yl)ethyl]-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2912856.png)


![8-(2-ethoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2912861.png)
![5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2912863.png)